BW373U86

描述

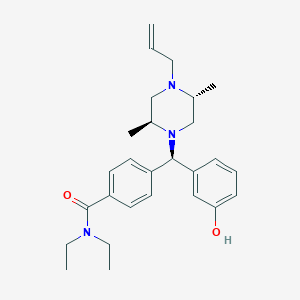

4-[®-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide is a complex organic compound with a unique structure that combines a piperazine ring, a hydroxyphenyl group, and a diethylbenzamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[®-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the hydroxyphenyl group and the diethylbenzamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to optimize efficiency and consistency. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the required specifications.

化学反应分析

Types of Reactions

4-[®-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the diethylbenzamide moiety can be reduced to form alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

科学研究应用

Neuroprotection

Research indicates that BW373U86 enhances survival during hypoxic conditions, which can occur in scenarios such as drowning or head injuries. A study demonstrated that mice treated with this compound exhibited increased survival times during lethal hypoxia, suggesting its potential as a neuroprotective agent. The mechanism appears to involve the activation of delta-opioid receptors, which may lead to a reduction in metabolic demand and body temperature during hypoxic episodes .

Case Study: Hypoxia Tolerance

- Objective : Evaluate the neuroprotective effects of this compound in hypoxia.

- Method : Mice were subjected to lethal hypoxia and treated with this compound.

- Results : Increased survival time compared to control groups.

- : this compound may provide a therapeutic avenue for conditions associated with clinical hypoxia.

Pain Management

This compound has been investigated for its role in pain management, particularly in the context of acute opioid analgesia. Studies have shown that it can potentiate the analgesic effects of other opioids, potentially offering a solution to opioid tolerance issues commonly faced in chronic pain management .

Data Table: Analgesic Potency Comparison

| Study | Treatment | Outcome |

|---|---|---|

| Hutchinson et al. (2009) | This compound + Morphine | 3-5 fold increase in analgesic potency |

| Williams et al. (2013) | This compound alone | Significant reduction in withdrawal symptoms |

| Gonek et al. (2017) | This compound + Fentanyl | Enhanced analgesia without increased side effects |

Mood Disorders

The compound has also been studied for its potential antidepressant effects. Research indicates that this compound can upregulate brain-derived neurotrophic factor (BDNF) mRNA expression in critical brain regions associated with mood regulation, such as the frontal cortex and hippocampus. This effect is similar to that observed with traditional antidepressants, suggesting that this compound may serve as a rapid-acting alternative for treating depression .

Case Study: Antidepressant Potential

- Objective : Assess BDNF modulation by this compound.

- Method : Administered varying doses of this compound to rats and measured BDNF mRNA levels.

- Results : Significant increases in BDNF expression at 10 mg/kg dosage.

- : Suggests potential for faster-acting antidepressant therapies.

Opioid Withdrawal Management

This compound has been shown to reduce symptoms associated with opioid withdrawal, making it a candidate for managing opioid dependence. Studies indicate that it can alleviate withdrawal symptoms without compromising analgesic efficacy .

Data Table: Opioid Withdrawal Effects

| Study | Treatment | Withdrawal Severity |

|---|---|---|

| Hutchinson et al. (2009) | This compound + AV411 | Reduced withdrawal symptoms significantly |

| Mannelli et al. (2013) | Low-dose naltrexone + Clonidine | Improved detoxification completion rates |

| Ramesh et al. (2011) | This compound alone | Attenuated withdrawal symptoms |

Summary of Findings

The applications of this compound span several critical areas within medical research and clinical practice:

- Neuroprotection : Enhances survival during hypoxia.

- Pain Management : Potentiates analgesic effects and addresses opioid tolerance.

- Mood Disorders : Upregulates BDNF, indicating potential as an antidepressant.

- Opioid Withdrawal Management : Reduces withdrawal symptoms effectively.

作用机制

The mechanism of action of 4-[®-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Some compounds similar to 4-[®-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide include:

- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate

- (2S,5R)-2-Isopropyl-5-methylcyclohexanone hydrazones

Uniqueness

What sets 4-[®-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide apart from similar compounds is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties

生物活性

BW373U86 is a nonpeptidic delta-opioid receptor agonist that has garnered attention for its distinct biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, neuroprotective effects, and implications in mental health.

Overview of this compound

This compound, chemically known as (+)-4-[alpha(R)-2,5-dimethyl-1-piperazinyl]-3-hydroxybenzyl]-N,N-diethylbenzamide, is characterized by its high selectivity for delta-opioid receptors (DOR). It has been shown to exhibit potent agonistic activity, significantly influencing various physiological processes.

Pharmacological Properties

This compound demonstrates several key pharmacological properties:

- Receptor Binding Affinity : Binding assays indicate that this compound has Ki values of 1.8 nM for delta receptors, 15 nM for mu receptors, and higher values for kappa and epsilon receptors, indicating strong selectivity towards delta receptors .

- Adenylyl Cyclase Inhibition : In studies involving rat striatal membranes, this compound inhibited adenylyl cyclase activity in a GTP-dependent manner, with an IC50 value significantly lower than that of the prototypic delta agonist DSLET . This suggests a robust ability to modulate intracellular signaling pathways linked to opioid receptor activation.

- Neurotransmitter Release : this compound has been shown to inhibit electrically evoked muscle contractions in mouse vas deferens preparations, further confirming its agonistic effects on delta receptors .

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects in models of cerebral ischemia. In a study involving focal cerebral ischemia in rats, this compound administration resulted in reduced cerebral infarction and preservation of neuronal integrity. Notably, the neuroprotective effect was observed to be independent of opioid receptor activation, suggesting alternative mechanisms at play .

- Opioid-Independent Mechanisms : Unlike traditional opioids that primarily operate through receptor-mediated pathways, this compound appears to engage additional pathways that contribute to its neuroprotective effects. This was evidenced by the lack of attenuation of its protective effects when using naltrindole, a selective delta antagonist .

- Inflammatory Response Modulation : this compound administration was associated with decreased expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), indicating a potential role in modulating inflammatory responses following ischemic injury .

Behavioral Studies and Mental Health Implications

The potential anxiolytic and antidepressant-like effects of this compound have been explored in various behavioral assays. Chronic administration has shown promising results in enhancing mood-related behaviors in rodent models.

- Forced Swim Test : In behavioral assessments such as the forced swim test, chronic treatment with this compound led to significant reductions in despair-like behaviors compared to control groups. This suggests a potential antidepressant effect mediated through delta-opioid receptor activation .

- BDNF Expression : Studies have indicated that this compound increases brain-derived neurotrophic factor (BDNF) mRNA expression in key brain regions associated with mood regulation. The elevation of BDNF levels is hypothesized to contribute to the antidepressant-like effects observed with delta-opioid receptor agonists .

Summary Table of Key Findings

| Property | Details |

|---|---|

| Chemical Structure | (+)-4-[alpha(R)-2,5-dimethyl-1-piperazinyl]-3-hydroxybenzyl]-N,N-diethylbenzamide |

| Receptor Affinity (Ki values) | Delta: 1.8 nM; Mu: 15 nM; Kappa: 34 nM |

| Adenylyl Cyclase IC50 | Significantly lower than DSLET |

| Neuroprotective Effects | Reduced infarction and neuronal damage in ischemia models |

| Behavioral Effects | Antidepressant-like effects observed in forced swim tests |

| BDNF mRNA Expression | Increased expression in frontal cortex and hippocampus |

属性

IUPAC Name |

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLDMHBSVIVJPM-YZIHRLCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933945 | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150428-54-9 | |

| Record name | rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150428-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW 373U86 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-373U86, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。